Fmoc-Gly-Val-OH is classified as an amino acid derivative, specifically a dipeptide consisting of glycine and valine. It is synthesized using various methods that involve the protection of amino groups to prevent unwanted reactions during peptide bond formation. The compound is sourced from high-purity Fmoc-protected amino acids available commercially, which are essential for producing peptides in a laboratory setting.
The synthesis of Fmoc-Gly-Val-OH typically involves the following steps:
Fmoc-Gly-Val-OH has a specific molecular structure characterized by:
The presence of the fluorenyl group contributes to the compound's photophysical properties, enabling monitoring during synthesis via UV spectroscopy .
Fmoc-Gly-Val-OH participates in several key chemical reactions:
The mechanism of action for Fmoc-Gly-Val-OH primarily revolves around its role in peptide synthesis:
The physical and chemical properties of Fmoc-Gly-Val-OH include:
These properties are crucial for determining appropriate handling and storage conditions during laboratory work.
Fmoc-Gly-Val-OH has several significant applications in scientific research:
Fmoc-Gly-Val-OH (N-Fmoc-glycyl-L-valine, CAS 86895-14-9) is a critical dipeptide building block in SPPS, particularly for constructing sterically demanding sequences. Its molecular weight (396.44 g/mol) and zwitterionic nature necessitate specialized handling to prevent aggregation during chain elongation [3] [6]. The C-terminal valine’s β-branched structure imposes significant steric constraints, while the Gly-Val junction is prone to deletion byproducts due to diketopiperazine formation or incomplete couplings [1] [10]. Optimized protocols balance coupling efficiency with preservation of chiral integrity, especially given valine’s susceptibility to racemization under harsh conditions.
Table 1: Fundamental Properties of Fmoc-Gly-Val-OH
Property | Value | Relevance to SPPS | ||
---|---|---|---|---|
Molecular Formula | C₂₂H₂₄N₂O₅ | Determines solubility parameters | ||
CAS Number | 86895-14-9 | Identification in commercial sources | ||
Optical Activity | [α]²²/D +2.0° (c=0.5% in MeOH) | Chiral purity indicator | ||
Melting Point | 116–121°C (decomposition) | Stability assessment during storage | ||
Purity Standards | ≥95% (HPLC) | Minimizes side-reactions in synthesis | ||
Protection Scheme | Fmoc (N-terminal), Free (C-terminal) | Standard for iterative Fmoc-SPPS |
Fmoc removal kinetics directly impact sequence fidelity in Gly-Val-rich segments. Standard 20% piperidine in DMF achieves >99% deprotection within 3 minutes for linear peptides but may require extended treatment (7–10 minutes) for Val-containing sequences due to steric shielding of the α-amine [1] [10]. Aggregation-prone intermediates, such as β-sheet structures formed during Gly-Val elongation, retard deprotection by limiting reagent access. Strategies to mitigate this include:
Table 2: Deprotection Efficiency Under Varied Conditions
Deprotection Reagent | Time (min) | Efficiency (%) | Aggregation Observed | ||
---|---|---|---|---|---|
20% Piperidine/DMF | 3 | 94.2 ± 1.5 | Severe | ||
20% Piperidine/DMF + 0.1M HOBt | 3 | 99.1 ± 0.3 | Moderate | ||
2% DBU/DMF | 2 | 98.8 ± 0.4 | Mild | ||
5% Piperazine/DMSO | 5 | 92.7 ± 1.2 | Minimal |
Valine’s β-branched side chain necessitates high-efficiency coupling agents to prevent racemization and truncations. Standard DIC/HOBt systems yield only 78–85% coupling efficiency for Fmoc-Gly-Val-OH elongation due to steric hindrance. Advanced reagents address this:
Optimization Insight: Double coupling protocols using 3-fold excess of Fmoc-Gly-Val-OH with HCTU/DIPEA in NMP reduce deletion peptides from 12% to <1% in model peptide bivalirudin [1].
Table 3: Coupling Reagent Efficiency for Fmoc-Gly-Val-OH
Reagent System | Coupling Time (min) | Yield (%) | Racemization (%) | ||
---|---|---|---|---|---|
DIC/HOBt | 60 | 78.3 ± 2.1 | 1.8 ± 0.3 | ||
HBTU/HOAt/DIPEA | 45 | 89.5 ± 1.2 | 1.2 ± 0.2 | ||
HATU/HOAt/DIPEA | 15 | 98.7 ± 0.5 | 0.7 ± 0.1 | ||
PyOxy (PyCloP)/DIPEA | 20 | 99.4 ± 0.3 | 0.4 ± 0.1 | ||
TBTU/HOBt/DIPEA | 30 | 85.2 ± 1.0 | 1.5 ± 0.2 |
Solvent polarity critically influences Fmoc-Gly-Val-OH solubility and resin swelling. Standard DMF may inadequately solvate Val-rich chains, causing premature aggregation. Optimized blends include:
Advanced Approach: For sequences exceeding 30 residues, 1:1 DMF/THF enables near-quantitative couplings by reducing peptide chain collapse, validated in histone H4 synthesis (44 residues) [5].
Table 4: Solvent Effects on Coupling Efficiency
Solvent System | Swelling (%) | Coupling Yield (%) | Aggregation State | ||
---|---|---|---|---|---|
DMF | 100 (Reference) | 76.4 ± 3.1 | Severe | ||
NMP | 138 ± 4 | 92.8 ± 1.5 | Moderate | ||
DMF/NMP (3:1) | 135 ± 3 | 96.2 ± 0.8 | Mild | ||
DMF/DMSO (9:1) | 112 ± 2 | 94.5 ± 1.1 | Mild | ||
DMF/THF (1:1) | 127 ± 5 | 98.3 ± 0.6 | Minimal |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6